molecular formula C10H12ClN3O2 B1286350 4-(2-aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one hydrochloride CAS No. 1177361-33-9

4-(2-aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one hydrochloride

Cat. No.: B1286350
CAS No.: 1177361-33-9
M. Wt: 241.67 g/mol
InChI Key: UPZDEUOLBSJOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one hydrochloride is a useful research compound. Its molecular formula is C10H12ClN3O2 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 4-(2-aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one hydrochloride, also known as AEBSF, is serine proteases . Serine proteases are a type of protease enzymes that cleave peptide bonds in proteins, where serine serves as the nucleophilic amino acid at the enzyme’s active site .

Mode of Action

AEBSF is an irreversible inhibitor of serine proteases . It works by covalently bonding to the serine residue in the active site of the enzyme, thereby preventing the enzyme from catalyzing the hydrolysis of peptide bonds in proteins . The specificity of AEBSF is similar to other serine protease inhibitors such as PMSF and DFP .

Biochemical Pathways

AEBSF affects multiple biochemical pathways due to its broad-spectrum inhibition of serine proteases. It inhibits enzymes like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes are involved in various biological processes, including digestion, blood clotting, and immune response . By inhibiting these enzymes, AEBSF can affect the corresponding biochemical pathways and their downstream effects.

Pharmacokinetics

It is known that aebsf is water-soluble , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of AEBSF’s action are primarily related to its inhibition of serine proteases. For example, AEBSF has been shown to inhibit the constitutive production of Aβ by directly inhibiting β-secretase in different human cell lines . It also inhibits the lysis of leukemic cells by human macrophages without inhibiting macrophage secretion of TNF-α and IL-1β .

Action Environment

The action, efficacy, and stability of AEBSF can be influenced by environmental factors. For instance, AEBSF is more stable at low pH values . Its water solutions at pH less than 7 are stable for up to six months if stored in the refrigerator . If a pH of greater than 7 is required, pH adjustment should be made just prior to use . This suggests that the acidity of the environment can significantly impact the stability and, potentially, the efficacy of AEBSF.

Future Directions

The future directions for this compound could involve further studies to understand its properties, potential uses, and safety considerations. It could be explored for use in various fields depending on its properties, such as pharmaceuticals, materials science, or chemical synthesis .

Properties

IUPAC Name

4-(2-aminoethyl)-5-pyridin-3-yl-1,2-oxazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c11-4-3-8-9(15-13-10(8)14)7-2-1-5-12-6-7;/h1-2,5-6H,3-4,11H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZDEUOLBSJOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C(=O)NO2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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